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Lactose monohydrate - 64044-51-5

Lactose monohydrate

Catalog Number: EVT-292886
CAS Number: 64044-51-5
Molecular Formula: C12H22O11.H2O
C12H24O12
Molecular Weight: 360.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

α-Lactose monohydrate is a naturally occurring disaccharide sugar found in milk. It is a crystalline solid composed of one molecule of lactose and one molecule of water. α-Lactose monohydrate is classified as a reducing sugar due to the presence of a free anomeric carbon. In scientific research, α-lactose monohydrate is often used as a model compound for studying carbohydrate chemistry, crystallization, and dehydration processes, and as a common excipient in pharmaceutical formulations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

α-Lactose

Compound Description: α-Lactose is an anhydrous form of lactose. It is produced by removing the water molecule from the α-lactose monohydrate crystal structure. α-Lactose can exist in two forms: stable anhydrous α-lactose and hygroscopic unstable α-lactose .

Relevance: α-Lactose is directly related to lactose monohydrate as it is its anhydrous form. Understanding the properties and behavior of α-lactose is crucial in pharmaceutical applications involving lactose monohydrate, as dehydration can occur during processing or storage, leading to changes in the material's properties. The stable anhydrous α-lactose form is often mistakenly identified as a separate polymorph, highlighting the importance of accurately characterizing different forms of lactose .

β-Lactose

Compound Description: β-Lactose, also an anhydrous form of lactose, differs from α-lactose in the orientation of the glucose ring relative to the galactose ring . Anhydrous β-lactose is less hygroscopic compared to α-lactose monohydrate.

Relevance: β-Lactose is another anhydrous form of lactose monohydrate, and its presence can influence the properties of lactose-containing formulations. The formation of β-lactose during processing or storage can be affected by factors like temperature and humidity, and its presence can impact the stability and performance of the final product .

Amorphous Lactose

Compound Description: Amorphous lactose lacks a defined crystal structure and is a hygroscopic, less stable form of lactose. It can crystallize into different forms like α-lactose monohydrate or β-lactose .

Relevance: The presence of amorphous lactose in lactose monohydrate can significantly influence its properties, especially during storage or processing. It can lead to changes in flowability, compressibility, and moisture sorption. Understanding the crystallization behavior of amorphous lactose is crucial for controlling the properties of lactose monohydrate-based formulations .

Trehalose Dihydrate

Relevance: Similar to lactose monohydrate, trehalose dihydrate is a sugar that exists in a hydrated form. The dehydration techniques employed in the research involving lactose monohydrate are applicable to other sugar hydrates like trehalose dihydrate. This suggests that studying the structural changes and stability of one sugar hydrate can provide insights into the behavior of other related compounds .

Raffinose Pentahydrate

Relevance: Raffinose pentahydrate is another sugar hydrate that can be studied in comparison to lactose monohydrate. The techniques used for characterizing and understanding the dehydration behavior of lactose monohydrate are relevant to other sugar hydrates, including raffinose pentahydrate. The complexity of studying sugar hydrates increases with the increasing level of hydration, as observed in the research .

Source and Classification

Lactose monohydrate is classified as a carbohydrate, specifically a disaccharide. It is derived primarily from whey, a byproduct of cheese production, or directly from milk. Lactose occurs naturally in the milk of mammals and is a significant source of energy for infants. In its crystalline form, lactose monohydrate contains one molecule of water for each molecule of lactose, which is critical for its stability and solubility in various applications .

Synthesis Analysis

Lactose monohydrate can be synthesized through several methods:

  1. Crystallization from Milk or Whey: This traditional method involves evaporating water from milk or whey to concentrate lactose, followed by cooling to promote crystallization.
  2. Enzymatic Hydrolysis: Lactose can be hydrolyzed into glucose and galactose using the enzyme lactase. This method is often employed to produce lactose-free products.
  3. One-Pot Synthesis: Recent studies have explored the one-pot catalytic synthesis of lactose derivatives from whey permeate using catalysts such as ruthenium on carbon. This method allows for the simultaneous production of multiple compounds from lactose .

The conditions for these syntheses vary but typically involve controlled temperatures (around 60 °C) and pressures (up to 60 bar) to optimize yield and purity.

Molecular Structure Analysis

Lactose monohydrate has a molecular formula of C₁₂H₂₂O₁₁·H₂O. Its structure consists of two sugar units linked by a β-1,4-glycosidic bond:

  • Glucose Unit: A six-membered pyranose ring.
  • Galactose Unit: Also a six-membered pyranose ring.

The presence of the water molecule in its crystalline form influences its physical properties, such as solubility and stability. X-ray diffraction studies have shown that lactose monohydrate crystallizes in a monoclinic system .

Chemical Reactions Analysis

Lactose monohydrate undergoes various chemical reactions:

  1. Hydrolysis: In the presence of water and acid or enzyme (lactase), lactose can hydrolyze into glucose and galactose.
  2. Fermentation: Lactose can be fermented by specific bacteria to produce lactic acid, which is used in food preservation.
  3. Oxidation: Lactose can be oxidized to produce lactobionic acid or lactulose under specific catalytic conditions .

These reactions are crucial in food processing and pharmaceutical formulations.

Mechanism of Action

The mechanism of action for lactose primarily involves its role as a carbohydrate source in biological systems:

  • Energy Source: Lactose is metabolized by the body to provide energy through glycolysis.
  • Prebiotic Effects: It can promote the growth of beneficial gut bacteria when fermented.
  • Stabilizer in Formulations: In pharmaceuticals, lactose acts as an excipient that enhances the stability and bioavailability of drugs.

The enzymatic hydrolysis of lactose by lactase is particularly important for individuals with lactose intolerance, allowing them to digest dairy products without discomfort .

Physical and Chemical Properties Analysis

Lactose monohydrate exhibits several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; solubility increases with temperature.
  • Melting Point: Approximately 202 °C (decomposes).
  • Hygroscopicity: Lactose monohydrate can absorb moisture from the air, which can affect its stability.

Chemical tests such as infrared spectroscopy confirm its identity by detecting characteristic functional groups associated with carbohydrates .

Applications

Lactose monohydrate has diverse applications across various fields:

  1. Food Industry: Used as a sweetener, bulking agent, and flavor enhancer in dairy products, baked goods, and confections.
  2. Pharmaceuticals: Serves as an excipient in tablet formulations due to its favorable compressibility and flow properties.
  3. Nutritional Supplements: Commonly included in infant formulas and dietary supplements due to its energy-providing properties.
  4. Biotechnology: Utilized in fermentation processes for producing lactic acid and other biochemicals.
Chemical Fundamentals of Lactose Monohydrate

Molecular Structure and Isomeric Forms

Lactose monohydrate is a disaccharide carbohydrate with the systematic name 4-O-β-D-galactopyranosyl-D-glucopyranose monohydrate. Its molecular formula is C~12~H~22~O~11~·H~2~O, comprising one D-glucose and one D-galactose unit linked by a β-1,4-glycosidic bond. The glucose moiety exists in a pyranose ring configuration, while the anomeric carbon (C1) of galactose adopts the β-orientation. This linkage confers distinct chemical properties, including restricted rotation around the glycosidic bond and susceptibility to acid hydrolysis [1] [8].

Lactose exhibits anomerism due to mutarotation in solution. The α-anomer has a specific rotation of +89.4°, while the β-anomer rotates polarized light at +35° [1]. At equilibrium (20°C), dissolved lactose exists as 37% α-anomer and 63% β-anomer. This equilibrium shifts with temperature; above 93.5°C, β-lactose predominates due to its higher thermal stability [1] [4]. Crystalline forms differ significantly:

  • α-Lactose monohydrate: Forms tomahawk-shaped crystals below 93.5°C, containing one water molecule per lactose unit in its crystal lattice.
  • β-Lactose (anhydrous): Produces needle-like crystals above 93.5°C and is hygroscopic [4] [8].

Table 1: Characteristics of Lactose Isomers

Propertyα-Lactose Monohydrateβ-Lactose (Anhydrous)
Crystalline FormTomahawkNeedle-like
Specific Rotation (°)+89.4+35
Solubility (g/100g, 20°C)7.450
HygroscopicityLowHigh
Melting Point202°C (decomp.)252°C

The mutarotation rate is pH-dependent, minimal at pH 5, and accelerates under acidic or alkaline conditions. During industrial processing, rapid crystallization favors α-monohydrate formation, while spray drying generates amorphous lactose with mixed anomers [1] [4].

Biosynthesis in Mammalian Systems

Lactose synthesis occurs exclusively in the mammary epithelial cells (MECs) of lactating mammals. The process is catalyzed by the lactose synthase (LS) complex, located in the Golgi apparatus. This complex comprises two protein subunits:

  • β-1,4-Galactosyltransferase (β4Gal-T1): A membrane-bound enzyme that transfers galactose to N-acetylglucosamine in non-mammary tissues.
  • α-Lactalbumin (LALBA): A mammary-specific protein that modifies β4Gal-T1’s substrate affinity, enabling glucose binding [2] [5] [9].

Biosynthesis proceeds via three stages:

  • Precursor Activation: Glucose-6-phosphate is isomerized to glucose-1-phosphate, then converted to UDP-galactose via the Leloir pathway.
  • Glycosidic Bond Formation: The LS complex joins UDP-galactose and free glucose, forming lactose and releasing UDP.
  • Secretion: Synthesized lactose accumulates in Golgi vesicles, creating osmotic gradients that draw water into secretory vesicles. These vesicles fuse with the apical membrane, releasing lactose into milk [2] [9].

Lactose concentration governs milk volume due to its osmoregulatory function. Each lactose molecule binds multiple water molecules via hydrogen bonding, maintaining milk isotonicity with blood (290 mOsm/kg). Consequently, species with higher milk lactose content (e.g., humans: 6.7–7.4%) produce larger milk volumes than low-lactose species (e.g., seals: 0–1%) [5] [9].

Table 2: Lactose Concentrations Across Mammalian Species

SpeciesLactose (g/L)% of Milk EnergyOligosaccharide:Lactose Ratio
Human7040%0.21–0.38
Bovine44–5630%<0.001
Mouse24–28
Tammar Wallaby25–39*Increases post-weaning
Polar BearTrace52:1

*Decreases after 28 weeks of lactation [5].

Industrial Synthesis and Purification Processes

Industrial lactose derives from bovine whey, a byproduct of cheese manufacturing. The process involves sequential purification steps:

  • Whey Pretreatment:
  • Ultrafiltration: Whey proteins are removed using membranes with 10–50 kDa cutoffs.
  • Demineralization: Electrolysis or ion exchange (e.g., strong acid cation resins) removes Ca²⁺, K⁺, and Na⁺ ions [1] [3].
  • Crystallization:
  • Concentrated whey permeate (60–65% solids) is cooled to 20°C, inducing supersaturation.
  • α-Lactose monohydrate crystals nucleate and grow over 10–20 hours.
  • Crystal size is controlled by cooling rate: Slow cooling yields >100 μm crystals; rapid cooling forms finer particles (<50 μm) [3] [8].
  • Refining:
  • Centrifugation/Washing: Crystals are separated from mother liquor ("lactose molasses") and washed with ethanol-water mixtures.
  • Drying: Fluidized-bed dryers reduce moisture to <0.5% at 90–100°C [3].

Pharmaceutical-grade lactose requires additional purification:

  • Redissolution & Carbon Treatment: Crystals are dissolved, mixed with activated charcoal (0.1–0.5% w/v), and filtered to remove pigments and endotoxins.
  • Re-crystallization: Solutions are crystallized under aseptic conditions to achieve USP/EP compliance [8].

Table 3: Industrial Lactose Production Methods

Process StepTechniquesKey ParametersOutput
Protein RemovalUltrafiltration, Nanofiltration10–50 kDa membranes, 40–50°CWhey permeate (0.3% protein)
DemineralizationIon exchange, ElectrolysisCation/anion resins, pH 4.0–7.0Demineralized permeate (0.02% ash)
CrystallizationCooling crystallizationFrom 60°C to 20°C at 2–3°C/hourα-Lactose slurry (50% solids)
RefiningDecantation, CentrifugationEthanol washing (40–80% v/v)Wet crystals (12% moisture)
DryingFluidized-bed drying90–100°C, 20–30 minutesα-Lactose monohydrate (99.5% purity)

Innovative methods include continuous crystallization with anti-solvents (e.g., ethanol) and membrane chromatography, yielding 95% pure lactose directly from permeate [3] [8].

Hydration States: Monohydrate vs. Anhydrous Forms

Lactose monohydrate and anhydrous lactose exhibit distinct physicochemical properties due to hydration state differences:

  • α-Lactose Monohydrate: Contains 5% stoichiometric water (w/w) within its crystal lattice. The water molecules form hydrogen bonds with the anomeric OH group of glucose and C3-OH of galactose, stabilizing the crystal structure. Dehydration occurs at 145–155°C, initiating endothermic breakdown [4] [6].
  • Anhydrous α-Lactose: Produced by dehydrating monohydrate at 160°C or organic solvent extraction. Lacks crystalline water, resulting in higher free energy and reactivity.
  • Anhydrous β-Lactose: Crystallized above 93.5°C (typically via roller drying). Contains 70–80% β-anomer and 20–30% α-anomer, exhibiting higher solubility and sweetness than α-forms [4] [8].

Interconversion Conditions:

  • Monohydrate → Anhydrous α: Thermal dehydration (≥150°C for 15 minutes) or ethanol extraction.
  • Monohydrate → Anhydrous β: Crystallization from supersaturated solutions >93.5°C [4] [7].
  • Anhydrous → Monohydrate: Spontaneous rehydration under humidity >50% RH, causing caking.

Pharmaceutical applications exploit these differences:

  • Tabletability: Anhydrous β-lactose has superior compactibility due to plastic deformation under pressure. Twin-screw extrusion at 150–160°C converts monohydrate to anhydrous α/β mixtures with 10–15% amorphous content, enhancing tablet tensile strength by 40% versus commercial anhydrous lactose [4] [7].
  • Stability Issues: Anhydrous forms revert to monohydrate under high humidity, reducing tabletability. However, compressed tablets maintain integrity due to moisture-induced amorphous phase reorganization [7].

Table 4: Comparative Properties of Lactose Hydration States

Propertyα-Lactose MonohydrateAnhydrous α-LactoseAnhydrous β-Lactose
Water Content5% (crystalline)≤0.5%≤0.5%
Crystal ShapeTomahawkIrregular prismaticNeedle-like
True Density (g/cm³)1.541.591.59
Solubility (g/100mL)7.41750
HygroscopicityLowHighVery high
*Tablet Tensile Strength (MPa)1.21.82.5

*At 200 MPa compaction pressure [4] [7] [8].

Properties

CAS Number

64044-51-5

Product Name

Lactose monohydrate

IUPAC Name

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate

Molecular Formula

C12H22O11.H2O
C12H24O12

Molecular Weight

360.31 g/mol

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2

InChI Key

WSVLPVUVIUVCRA-UHFFFAOYSA-N

Synonyms

Gal1-b-4Glc;

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O

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